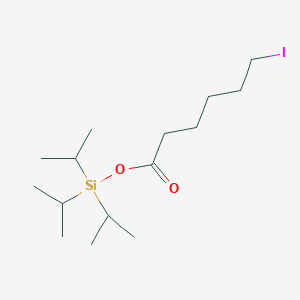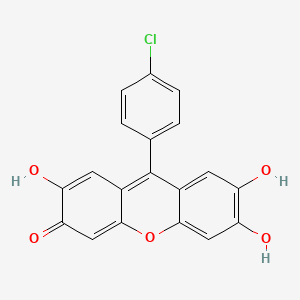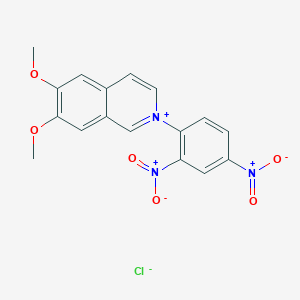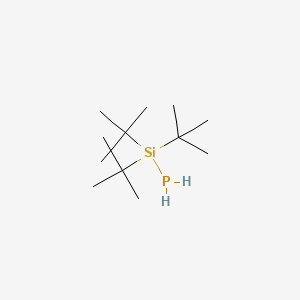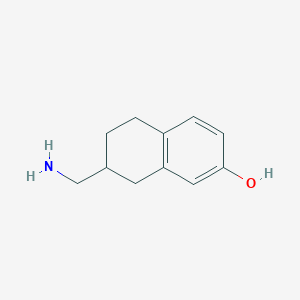
2-(Heptadecafluorooctyl)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Heptadecafluorooctyl)butane-1,4-diol is a fluorinated organic compound characterized by the presence of a heptadecafluorooctyl group attached to a butane-1,4-diol backbone. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecafluorooctyl)butane-1,4-diol typically involves the reaction of heptadecafluorooctyl iodide with butane-1,4-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the iodide group is replaced by the butane-1,4-diol moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Heptadecafluorooctyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Heptadecafluorooctyl)butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.
Mecanismo De Acción
The mechanism of action of 2-(Heptadecafluorooctyl)butane-1,4-diol is largely dependent on its fluorinated structure. The heptadecafluorooctyl group imparts hydrophobicity and chemical resistance, allowing the compound to interact with hydrophobic surfaces and environments. This interaction is crucial in applications such as water-repellent coatings and drug delivery systems, where the compound can form stable interactions with hydrophobic targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A non-fluorinated analog used in the production of plastics and solvents.
2-Butyne-1,4-diol: Another diol with different reactivity due to the presence of a triple bond.
Perfluorooctanoic acid (PFOA): A fluorinated compound with similar hydrophobic properties but different functional groups.
Uniqueness
2-(Heptadecafluorooctyl)butane-1,4-diol is unique due to its combination of a fluorinated alkyl group and a diol backbone. This combination provides a balance of hydrophobicity and reactivity, making it suitable for specialized applications that require both properties. Unlike its non-fluorinated counterparts, this compound offers enhanced thermal stability and resistance to chemical degradation, making it valuable in high-performance materials and coatings.
Propiedades
| 135440-42-5 | |
Fórmula molecular |
C12H9F17O2 |
Peso molecular |
508.17 g/mol |
Nombre IUPAC |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)butane-1,4-diol |
InChI |
InChI=1S/C12H9F17O2/c13-5(14,4(3-31)1-2-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4,30-31H,1-3H2 |
Clave InChI |
HHXFCKYGOIQRBI-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



